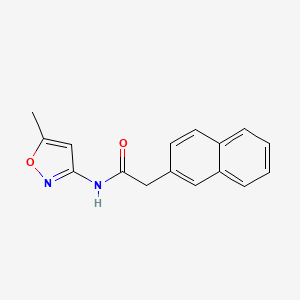![molecular formula C14H19ClN2O4S B5365370 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide, also known as CEPC, is a chemical compound that has been widely studied for its potential uses in scientific research. CEPC is a piperidine-based compound with a sulfonyl group and a chloro-ethoxyphenyl group attached to it.
Mecanismo De Acción
The mechanism of action of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter receptors. This compound has been shown to enhance the activity of AMPA receptors, which are important for synaptic plasticity and memory formation. This compound has also been shown to inhibit the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance memory and learning in animal models, as well as to have neuroprotective effects. This compound has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide is that it has been shown to have neuroprotective effects and to enhance memory and learning in animal models, which makes it a promising compound for the development of new drugs for the treatment of neurological disorders. Another advantage is that this compound has been shown to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for the development of new anticancer drugs.
One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects. Another limitation is that further studies are needed to fully understand the biochemical and physiological effects of this compound.
Direcciones Futuras
There are several future directions for the study of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide. One direction is to further investigate its mechanism of action and its potential uses in the treatment of neurological disorders, such as Alzheimer's disease. Another direction is to investigate its potential uses in cancer research, particularly in the development of new anticancer drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its potential side effects.
Métodos De Síntesis
The synthesis method of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide involves the reaction between 3-chloro-4-ethoxyaniline and piperidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been studied for its potential uses in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to enhance memory and learning in animal models. This compound has also been studied for its potential uses in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-21-13-6-5-11(8-12(13)15)22(19,20)17-7-3-4-10(9-17)14(16)18/h5-6,8,10H,2-4,7,9H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMAIAFRIABQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B5365288.png)
![ethyl 4-cyano-5-[(ethoxymethylene)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5365292.png)
![N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5365299.png)
![3-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B5365301.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1H-1,2,3-triazole-5-carboxamide dihydrochloride](/img/structure/B5365312.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B5365323.png)
![11-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5365327.png)
![(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-oxo-1-phenylethanol](/img/structure/B5365334.png)
![N-ethyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5365349.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)

![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)